3,3'-[Pentane-1,5-diylbis(oxy)]dibenzonitrile
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Overview
Description
3,3’-[Pentane-1,5-diylbis(oxy)]dibenzonitrile is an organic compound characterized by the presence of two benzonitrile groups connected via a pentane-1,5-diylbis(oxy) linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[Pentane-1,5-diylbis(oxy)]dibenzonitrile typically involves the reaction of 3,3’-dihydroxybenzonitrile with 1,5-dibromopentane under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of 3,3’-[Pentane-1,5-diylbis(oxy)]dibenzonitrile follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3’-[Pentane-1,5-diylbis(oxy)]dibenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Quinones
Reduction: Primary amines
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
3,3’-[Pentane-1,5-diylbis(oxy)]dibenzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3’-[Pentane-1,5-diylbis(oxy)]dibenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,3’-[Ethane-1,2-diylbis(oxy)]dibenzonitrile
- 3,3’-[Butane-1,4-diylbis(oxy)]dibenzonitrile
- 3,3’-[Hexane-1,6-diylbis(oxy)]dibenzonitrile
Uniqueness
3,3’-[Pentane-1,5-diylbis(oxy)]dibenzonitrile is unique due to its specific pentane-1,5-diylbis(oxy) linker, which imparts distinct structural and chemical properties compared to its analogs with shorter or longer alkyl linkers. This uniqueness can influence its reactivity, binding affinity, and overall functionality in various applications.
Properties
CAS No. |
61947-46-4 |
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Molecular Formula |
C19H18N2O2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
3-[5-(3-cyanophenoxy)pentoxy]benzonitrile |
InChI |
InChI=1S/C19H18N2O2/c20-14-16-6-4-8-18(12-16)22-10-2-1-3-11-23-19-9-5-7-17(13-19)15-21/h4-9,12-13H,1-3,10-11H2 |
InChI Key |
QBWFEUIFTJMLQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCCCOC2=CC=CC(=C2)C#N)C#N |
Origin of Product |
United States |
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